Z-YVAD-FMK -

Z-YVAD-FMK

Catalog Number: EVT-256188
CAS Number:
Molecular Formula: C31H39FN4O9
Molecular Weight: 630.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-YVAD-FMK typically involves solid-phase peptide synthesis (SPPS) techniques. An improved method for synthesizing fluoromethyl ketones has been reported, which utilizes standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the incorporation of the fluoromethyl ketone moiety into peptides without the extensive synthetic work required by traditional methods .

The general steps in the synthesis include:

  1. Preparation of Protected Amino Acids: The amino acids are first protected to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: The protected amino acids are coupled sequentially to form the desired peptide backbone.
  3. Formation of the Fluoromethyl Ketone Moiety: The incorporation of the fluoromethyl ketone occurs at a later stage to ensure stability during peptide bond formation.
  4. Deprotection: The protecting groups are removed under mild conditions to yield the final product.

Challenges in this synthesis may include solubility issues with fully protected amino acids and potential racemization at the C-terminal amino acid .

Chemical Reactions Analysis

Reactions and Technical Details

Z-YVAD-FMK primarily functions through its interaction with caspase-1, inhibiting its activity by forming a stable covalent bond with the active site cysteine residue. This irreversible inhibition prevents caspase-1 from cleaving its substrates, thereby blocking downstream apoptotic signaling pathways.

In vitro studies have shown that Z-YVAD-FMK effectively reduces caspase-1 activity in various cell types, including Caco-2 cells. For instance, treatment with Z-YVAD-FMK resulted in significant decreases in butyrate-induced apoptosis by inhibiting IL-1β release .

Key Reactions:

  • Inhibition of Caspase Activity: Z-YVAD-FMK binds to caspase-1's active site.
  • Blocking Cytokine Release: It prevents the cleavage of pro-inflammatory cytokines like IL-1β.
Mechanism of Action

Process and Data

The mechanism by which Z-YVAD-FMK exerts its effects involves:

  1. Binding to Caspase-1: The compound binds irreversibly to the active site of caspase-1 through its fluoromethyl ketone moiety.
  2. Inhibition of Substrate Cleavage: This binding prevents caspase-1 from cleaving substrates essential for apoptosis and inflammation.
  3. Alteration of Apoptotic Pathways: By inhibiting this key enzyme, Z-YVAD-FMK alters the apoptotic cascade, leading to reduced cell death in various models.

Data from studies indicate that concentrations as low as 100 µmol/L can effectively inhibit caspase-1 activity and alter cellular responses to apoptotic stimuli .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Z-YVAD-FMK exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Limited solubility in water; often requires warming or sonication for higher concentrations.
  • Stability: Stable under dry conditions but should be stored at low temperatures (below -20°C) for long-term use.

Relevant Data or Analyses

The compound's solubility characteristics make it suitable for use in various biological assays where precise concentrations are critical for experimental outcomes .

Applications

Scientific Uses

Z-YVAD-FMK is primarily utilized in scientific research focused on:

  • Apoptosis Studies: It serves as a tool to dissect apoptotic pathways by selectively inhibiting caspase-1.
  • Inflammation Research: The inhibitor is used to study inflammatory responses mediated by caspases, particularly in models of disease where IL-1β plays a crucial role.
  • Cell Culture Experiments: It is frequently employed in cell culture systems to protect cells from apoptosis induced by various stimuli.
Molecular Mechanisms of Caspase Inhibition

Irreversible Binding to Caspase-1 Active Sites

Z-YVAD-FMK (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a tetrapeptide inhibitor featuring a fluoromethyl ketone (FMK) warhead that enables covalent modification of caspase active sites. This inhibitor binds irreversibly to the catalytic cysteine residue (Cys285 in caspase-1) through nucleophilic attack, forming a thioether bond that permanently inactivates the enzyme [4] [7]. The inhibitor's peptide sequence (YVAD) mimics the natural cleavage site of interleukin-1β (IL-1β), providing substrate specificity for inflammatory caspases [8]. Structural analyses of caspase-FMK complexes reveal that the aspartic acid residue (Asp) at the P1 position anchors into the S1 specificity pocket, while the tyrosine residue (Tyr) at P4 interacts with hydrophobic subsites, creating optimal binding geometry [5] [8].

Kinetic studies demonstrate a three-step inhibition mechanism: (1) rapid reversible binding, (2) slower conformational adjustment, and (3) irreversible FMK moiety attachment [8]. The second-order rate constant (k~obs~/[I]) for caspase-1 inhibition is approximately 1.7 × 10⁴ M⁻¹s⁻¹, significantly higher than for executioner caspases like caspase-3 (2.3 × 10² M⁻¹s⁻¹), highlighting its selectivity profile [8]. This irreversible mechanism distinguishes Z-YVAD-FMK from aldehyde-based inhibitors (e.g., Ac-YVAD-CHO) that exhibit reversible binding but poorer cellular permeability and stability [1].

Table 1: Kinetic Parameters of Z-YVAD-FMK Caspase Inhibition

Caspasek~obs~/[I] (M⁻¹s⁻¹)Inhibition MechanismPrimary Recognition Motif
Caspase-11.7 × 10⁴IrreversibleYVAD (P4-P1)
Caspase-48.9 × 10³IrreversibleLEVD (P4-P1)
Caspase-32.3 × 10²Weak reversibleDEVD (P4-P1)

Cross-Reactivity with Caspase-4 and Caspase-5 in Inflammasome Pathways

While designed as a caspase-1 inhibitor, Z-YVAD-FMK exhibits significant cross-reactivity with human caspase-4 and caspase-5 due to structural conservation in the catalytic domain [3] [9]. In human intestinal epithelial cells (IECs), siRNA-mediated caspase-4 depletion and Z-YVAD-FMK treatment yield comparable reductions (∼80%) in Salmonella-induced IL-18 secretion, while caspase-1 knockdown shows minimal effect [3]. This demonstrates caspase-4's dominant role in non-canonical inflammasome activation in epithelial barriers. Similarly, caspase-5 inhibition by Z-YVAD-FMK occurs at IC₅₀ values ∼5-fold higher than for caspase-1, attributable to differential S2-S4 subsite architecture influencing YVAD motif accommodation [6] [9].

The inhibitor's effectiveness against caspase-4 is particularly relevant in cytosolic LPS sensing pathways. When LPS is introduced directly into the cytosol of IECs, Z-YVAD-FMK blocks IL-18 secretion by >75% without affecting IL-8 release, confirming its specific inhibition of inflammatory caspase-dependent cytokine processing [3]. Notably, caspase-4 exhibits ∼200-fold higher expression than caspase-5 in human IECs, explaining why Z-YVAD-FMK primarily targets caspase-4 in epithelial defense mechanisms [3].

Table 2: Z-YVAD-FMK Inhibition Efficiency in Cellular Models

Pathway TriggerCell TypeCaspase TargetedInhibition EfficacyKey Readout
Salmonella infectionIntestinal epithelialCaspase-4>80% reductionIL-18 secretion
Cytosolic LPS deliveryColonic epithelialCaspase-4/575-80% reductionIL-18 secretion
Nigericin (NLRP3 trigger)MacrophagesCaspase-1>90% reductionIL-1β secretion
EPEC infectionColonic epithelialCaspase-4>70% reductionIL-18 secretion

Modulation of NLRP3 Inflammasome Activation and IL-1β/IL-18 Processing

Z-YVAD-FMK disrupts inflammasome output by directly inhibiting caspase-1 enzymatic activity required for pro-cytokine maturation. In NLRP3-inflammasome-activated macrophages, Z-YVAD-FMK reduces IL-1β and IL-18 secretion by >90% by preventing cleavage of their inactive precursors [4] [9]. Mechanistically, caspase-1 processes pro-IL-1β (31 kDa) into mature IL-1β (17 kDa) after Asp116 and pro-IL-18 (24 kDa) into mature IL-18 (18 kDa) after Asp36 [9]. The YVAD sequence specifically mimics the P4-P1 residues preceding the IL-1β cleavage site, enabling competitive inhibition at the enzyme's active site [8] [10].

Beyond cytokine processing, Z-YVAD-FMK indirectly modulates inflammasome assembly kinetics. In bone marrow-derived macrophages (BMDMs), pretreatment with Z-YVAD-FMK delays ASC speck formation by ∼30 minutes following NLRP3 activation, suggesting caspase activity feedback amplifies inflammasome complex formation [4] [9]. However, it does not prevent NLRP3 oligomerization or ASC recruitment, confirming its primary action is enzymatic inhibition rather than upstream signal disruption [9]. In atherosclerosis models, Z-YVAD-FMK significantly reduces vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) expression in aortic tissues, demonstrating downstream anti-inflammatory effects [4].

Suppression of Gasdermin D (GSDMD) Cleavage and Pyroptosis

Z-YVAD-FMK prevents pyroptotic cell death by inhibiting caspase-mediated cleavage of gasdermin D (GSDMD). Inflammatory caspases (caspase-1/4/5/11) cleave GSDMD after Asp275 (human) or Asp276 (mouse), releasing the N-terminal pore-forming domain [3] [9]. Z-YVAD-FMK covalently modifies these caspases, blocking GSDMD processing as confirmed by reduced GSDMD-NT fragment detection in immunoblots [4]. In Salmonella-infected polarized epithelial monolayers, Z-YVAD-FMK reduces cell shedding by ∼60% by suppressing caspase-4-dependent GSDMD activation [3].

The functional consequence is preserved membrane integrity. Z-YVAD-FMK-treated cells exhibit 5-fold fewer propidium iodide (PI)-positive cells compared to controls following nigericin treatment, confirming inhibition of pore-driven membrane disruption [4]. This suppression extends to inflammatory mediator release: lactate dehydrogenase (LDH) and HMGB1 liberation decrease by >70% in Z-YVAD-FMK-treated macrophages [4]. In atherosclerosis studies, Z-YVAD-FMK administration reduces GSDMD activation in aortic plaques by ∼50% and macrophage infiltration by ∼40%, directly linking pyroptosis inhibition to attenuated vascular inflammation [4].

Table 3: Z-YVAD-FMK Effects on Pyroptosis Markers

Pyroptosis MarkerExperimental ModelReduction by Z-YVAD-FMKDetection Method
GSDMD-NT fragmentsLPS-primed BMDMs + nigericin>80%Western blot
Propidium iodide uptakeLPS-primed BMDMs + nigericin75-80%Flow cytometry
LDH releaseTHP-1 macrophages + ATP>70%Spectrophotometric assay
HMGB1 releaseAtherosclerotic mouse aortas60%ELISA/IHC
IL-1β secretionHuman monocytes + NLRP3 trigger>90%ELISA

Properties

Product Name

Z-YVAD-FMK

Molecular Formula

C31H39FN4O9

Molecular Weight

630.66

Synonyms

(8S,11S,14S)-methyl 14-(2-fluoroacetyl)-5-(4-hydroxybenzyl)-8-isopropyl-11-methyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.